2,6-Dibromo-4-cyclohexylphenol
Description
Overview of Phenolic Compounds and Their Significance in Modern Chemistry
Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) directly bonded to an aromatic hydrocarbon ring. nih.govyoutube.comijhmr.com This structural arrangement confers a unique set of chemical properties that make them highly significant in modern chemistry. youtube.comijhmr.com Phenols are ubiquitous in nature, found in various plants where they contribute to defense mechanisms, pigmentation, and structural integrity. nih.govresearchgate.net
In the realm of chemical synthesis, the phenolic hydroxyl group strongly activates the aromatic ring towards electrophilic substitution reactions, directing incoming substituents to the ortho and para positions. byjus.commlsu.ac.inopenstax.org This reactivity makes phenols versatile starting materials for the synthesis of a wide array of more complex molecules. Their ability to act as antioxidants, their acidity which is greater than that of aliphatic alcohols, and their capacity to form stable phenoxide ions further broaden their utility in various chemical transformations. youtube.comchemistrysteps.com The diverse reactivity and biological activity of phenolic compounds have established them as crucial building blocks in the development of pharmaceuticals, polymers, and other advanced materials. ijhmr.comresearchgate.net
The Role of Halogenation in Modulating Phenolic Reactivity and Applications
Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool for modifying the properties of phenolic compounds. mdpi.com The addition of halogens, such as bromine, to the phenolic ring significantly alters its electronic and steric characteristics. mdpi.com This modification can lead to enhanced biological activity, increased lipophilicity, and altered reactivity, making halogenated phenols valuable in various applications. mdpi.com
The hydroxyl group of a phenol (B47542) is a potent activating group, making the aromatic ring highly susceptible to electrophilic halogenation, often without the need for a Lewis acid catalyst. byjus.commlsu.ac.in The position and number of halogen atoms introduced can be controlled to some extent by the reaction conditions, such as the solvent and the halogenating agent used. mlsu.ac.inchemistryviews.org For instance, carrying out the reaction in a non-polar solvent can favor mono-halogenation, while aqueous solutions often lead to poly-substituted products. mlsu.ac.in This ability to fine-tune the structure of phenols through halogenation allows for the creation of compounds with specific desired properties for use in medicinal chemistry, materials science, and as intermediates in organic synthesis. mdpi.comeuropa.eu
Contextualizing 2,6-Dibromo-4-cyclohexylphenol within the Field of Brominated Phenols
This compound is a specific example of a brominated phenolic compound that has garnered interest in chemical research. It belongs to a broader class of brominated phenols that are investigated for their potential applications, including as flame retardants and as intermediates in the synthesis of more complex molecules. oup.comnih.gov
The structure of this compound, featuring two bromine atoms ortho to the hydroxyl group and a cyclohexyl group at the para position, gives it distinct properties. The bromine atoms increase the compound's molecular weight and can influence its reactivity and potential as a precursor in cross-coupling reactions. The cyclohexyl group adds a bulky, non-polar moiety to the molecule, which can impact its solubility and how it interacts with other molecules. The study of such compounds contributes to a deeper understanding of structure-property relationships within the field of brominated phenols and opens avenues for the development of new materials and chemical entities.
Chemical and Physical Properties of this compound
The specific physical and chemical properties of this compound are not extensively detailed in publicly available literature. However, based on the properties of similar brominated phenolic compounds, some general characteristics can be inferred.
| Property | Value |
| Molecular Formula | C₁₂H₁₄Br₂O |
| Molecular Weight | 334.047 g/mol |
Data for a related compound, 2,4-dibromo-6-cyclohexylphenol, indicates a boiling point of 292.8°C at 760 mmHg and a density of 1.658 g/cm³. lookchem.com It is important to note that these values are for an isomer and may differ for this compound.
Synthesis of this compound
The synthesis of this compound would likely involve the direct bromination of 4-cyclohexylphenol (B75765). The hydroxyl group of 4-cyclohexylphenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the cyclohexyl group, bromination would be expected to occur at the two ortho positions.
A general procedure for the dibromination of a p-substituted phenol involves dissolving the phenol in a suitable solvent, such as glacial acetic acid, and then adding a solution of bromine in the same solvent. orgsyn.org The reaction mixture is typically stirred at room temperature, and the product can be isolated by precipitation with water followed by filtration and washing. orgsyn.org
For example, the synthesis of 2,6-dibromo-4-nitrophenol (B181593) is achieved by dissolving p-nitrophenol in glacial acetic acid and adding a solution of bromine in glacial acetic acid. orgsyn.org A similar approach could be adapted for the synthesis of this compound from 4-cyclohexylphenol.
Research Applications of this compound
While specific research applications for this compound are not widely documented, its structural features suggest potential areas of investigation. Brominated phenols, in general, are studied for a variety of purposes.
One potential application is in the synthesis of more complex molecules. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, allowing for the construction of larger, more intricate molecular architectures.
Additionally, brominated phenols have been investigated for their biological activities. mdpi.com While no specific data is available for this compound, related compounds have shown potential in various biological assays. mdpi.com
Furthermore, the study of such molecules contributes to the broader understanding of structure-activity relationships in the field of halogenated compounds. Research into the synthesis and properties of this compound can provide valuable data for the design of new materials and functional molecules.
Structure
3D Structure
Properties
CAS No. |
39206-23-0 |
|---|---|
Molecular Formula |
C12H14Br2O |
Molecular Weight |
334.05 g/mol |
IUPAC Name |
2,6-dibromo-4-cyclohexylphenol |
InChI |
InChI=1S/C12H14Br2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
InChI Key |
OAAUVNKDYQXYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2,6 Dibromo 4 Cyclohexylphenol
Precursor Synthesis and Functionalization for Bromination
The foundational step in producing 2,6-dibromo-4-cyclohexylphenol is the synthesis of 4-cyclohexylphenol (B75765). This precursor is typically formed through the alkylation of phenol (B47542) with a cyclohexyl source.
Synthesis of 4-Cyclohexylphenol from Phenolic Precursors
The industrial preparation of 4-cyclohexylphenol often involves the alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403). This reaction is generally catalyzed by acids. Traditional catalysts include mineral acids like sulfuric acid and phosphoric acid, or Lewis acids. quickcompany.in However, these methods can lead to a mixture of ortho and para isomers, necessitating purification. quickcompany.in
To enhance selectivity for the desired para-substituted product, modern methods often employ solid acid catalysts such as zeolites, like H-Mordenite or H-beta. quickcompany.in These catalysts offer shape-selectivity that favors the formation of 4-cyclohexylphenol. The reaction conditions, including temperature and the molar ratio of reactants, are optimized to maximize the yield of the para-isomer. For instance, using H-Mordenite or H-beta catalysts, the reaction temperature can be maintained between 140-220°C with reaction times varying from 2 to 12 hours. quickcompany.in
Another synthetic route involves the hydroalkylation of phenol. In one method, phenol is reacted under hydrogen pressure in the presence of a palladium catalyst and a molten salt mixture, such as NaCl-AlCl3, to selectively yield 4-cyclohexylphenol. chemicalbook.com
Cyclohexylation Reactions in Phenol Derivatives
Cyclohexylation of phenol is a classic example of a Friedel-Crafts alkylation reaction. The reaction proceeds via an electrophilic attack on the electron-rich phenol ring by a cyclohexyl cation, which is typically generated in situ from cyclohexene or cyclohexanol in the presence of an acid catalyst. justia.com
The reactivity of the phenol ring is strongly activated by the hydroxyl group, which directs the incoming electrophile to the ortho and para positions. The ratio of ortho- to para-cyclohexylphenol can be influenced by reaction conditions such as temperature. For example, reaction temperatures above 160°C tend to favor the formation of the para-isomer, 4-cyclohexylphenol. google.com The use of various catalysts, including sulfonic resins and Lewis acids like aluminum chloride, has been studied to control the selectivity of this alkylation. justia.com The choice of solvent and catalyst can significantly impact the product distribution. quickcompany.injustia.com
| Catalyst Type | Typical Reactants | Key Outcome |
| Zeolites (H-Mordenite, H-Beta) | Phenol, Cyclohexene/Cyclohexanol | High selectivity for 4-cyclohexylphenol. quickcompany.in |
| Palladium on Carbon & Molten Salt | Phenol, Hydrogen | Selective hydroalkylation to 4-cyclohexylphenol. chemicalbook.com |
| Sulfonic Resins / Lewis Acids | Phenol, Cyclohexene | Forms a mixture of ortho and para isomers; ratio is condition-dependent. justia.com |
| Siliceous Catalysts | Phenol, Cyclohexenic source | Produces both ortho- and para-cyclohexylphenol. google.com |
Regioselective Bromination Strategies for Phenols
Once 4-cyclohexylphenol is synthesized, the next critical stage is the introduction of two bromine atoms specifically at the ortho positions (positions 2 and 6) relative to the hydroxyl group.
Electrophilic Aromatic Bromination Techniques for Phenolic Systems
Phenols are highly activated substrates for electrophilic aromatic substitution, readily reacting with bromine. orgsyn.orgwikipedia.org The hydroxyl group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. Since the para position in 4-cyclohexylphenol is already occupied by the cyclohexyl group, bromination is directed to the two equivalent ortho positions.
Direct bromination using molecular bromine (Br₂) is a common method. The reaction is often carried out in a suitable solvent, such as acetic acid. orgsyn.org For highly activated rings like phenols, a catalyst is often not required. calpaclab.com The strong activating effect of the hydroxyl group ensures that the reaction proceeds readily. To achieve dibromination, a stoichiometric excess of the brominating agent is typically used. A procedure analogous to the dibromination of p-nitrophenol involves dissolving the starting phenol in glacial acetic acid and adding a solution of bromine in acetic acid dropwise. orgsyn.org
| Reagent | Substrate Example | Conditions | Product |
| Bromine in Acetic Acid | p-Nitrophenol | Room temperature, then warming | 2,6-Dibromo-4-nitrophenol (B181593). orgsyn.org |
| KBr and ZnAl–BrO₃⁻–LDHs | para-Substituted Phenols | Mild conditions | Ortho-monobrominated phenols. mdpi.com |
| HBr with hindered Sulfoxides | Phenols | Room temperature | para-Brominated phenols (or ortho- if para is blocked). ccspublishing.org.cn |
Application of N-Bromosuccinimide (NBS) in Visible-Light Photoredox Catalysis for Phenol Bromination
Modern synthetic methods often employ N-Bromosuccinimide (NBS) as a safer and more manageable source of electrophilic bromine compared to liquid bromine. ccspublishing.org.cnmdpi.com Recent advancements have utilized visible-light photoredox catalysis to activate NBS for the bromination of phenols and other arenes. mdpi.com
This technique involves a photocatalyst, such as an organic dye (e.g., erythrosine B) or a ruthenium complex, which becomes excited upon absorbing visible light. researchgate.netcalpaclab.com The excited photocatalyst can then activate NBS, enhancing its electrophilicity. calpaclab.com This method offers mild reaction conditions and can prevent unwanted side reactions. calpaclab.com Studies have shown that this approach is effective for the bromination of various electron-rich aromatic compounds, including those with benzylic C-H bonds, without leading to benzylic bromination byproducts. calpaclab.com For para-substituted phenols, this method can achieve selective ortho-bromination. mdpi.com
Optimization of Reaction Conditions for Dibromination
To achieve the desired this compound, careful optimization of the reaction conditions is essential to ensure high yield and selectivity, while avoiding the formation of mono-brominated or other byproducts.
Key parameters for optimization include:
Stoichiometry of the Brominating Agent : To ensure both ortho positions are brominated, at least two equivalents of the brominating agent (e.g., Br₂ or NBS) are required. An excess may be used to drive the reaction to completion. For example, in the dibromination of p-nitrophenol, a slight excess of bromine (4.7 moles per 2 moles of phenol) was used. orgsyn.org
Solvent : The choice of solvent can influence the reactivity and selectivity. Polar solvents like acetic acid are commonly used for brominations with molecular bromine. orgsyn.org For NBS brominations, solvents such as acetonitrile (B52724) or methanol (B129727) have been employed. mdpi.comcalpaclab.com
Temperature : Electrophilic brominations of phenols are often exothermic and can proceed at room temperature or below. orgsyn.org Controlling the temperature is crucial to manage the reaction rate and prevent side reactions.
Catalyst : While often not necessary for phenol bromination, acid catalysts like p-toluenesulfonic acid (pTsOH) have been used with NBS to improve regioselectivity for ortho-bromination in para-substituted phenols. mdpi.com In photoredox catalysis, the choice and concentration of the photocatalyst and any additives (like an external oxidant) are critical variables. calpaclab.com
Reaction Time : The reaction must be allowed to proceed for a sufficient duration to ensure complete dibromination. This is monitored typically by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
By carefully controlling these factors, the synthesis can be directed to efficiently produce this compound.
Catalyst Systems for Enhanced Regioselectivity
To improve the efficiency and selectivity of the bromination of 4-cyclohexylphenol, various catalyst systems have been explored. Lewis acids are commonly employed as catalysts in electrophilic aromatic substitution reactions, including bromination. mt.com They function by coordinating with the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring. mt.com
For the synthesis of this compound, the goal is to direct the bromine atoms specifically to the positions ortho to the strongly activating hydroxyl group. The bulky cyclohexyl group at the para position already sterically hinders attack at that site to some extent, favoring ortho substitution. However, to achieve high yields of the desired 2,6-dibromo product, catalysts that enhance this inherent regioselectivity are valuable.
Recent advancements have introduced novel catalytic systems that offer milder reaction conditions and improved selectivity. For example, I(III)-based reagents, such as those generated in situ from PIDA (phenyliodine diacetate) and a bromine source like aluminum tribromide (AlBr₃), have been developed for the efficient electrophilic bromination of phenols. nih.gov This system generates a highly reactive brominating species, PhIOAcBr, which can effectively brominate even sterically hindered substrates under mild conditions. nih.gov
Furthermore, electrochemical methods using chromium-based catalysts have been investigated for the halogenation of phenols, offering an environmentally friendlier alternative with precise control over reaction conditions. globalscientificjournal.com Zeolite catalysts, such as H-mordenite or H-beta, have been utilized in the alkylation of phenol to selectively form 4-cyclohexylphenol, a precursor for the target molecule. While not directly for bromination, this highlights the use of shape-selective catalysts to control regioselectivity in related syntheses.
Table 2: Catalyst Systems for Phenol Halogenation This is an interactive table. Click on the headers to sort the data.
| Catalyst System | Type | Function | Key Advantages |
|---|---|---|---|
| Lewis Acids (e.g., AlBr₃, FeBr₃) | Traditional | Increases electrophilicity of bromine mt.com | Well-established, effective for activating bromine |
| I(III)-based reagents (e.g., PIDA/AlBr₃) | Modern | In situ generation of a highly reactive brominating species (PhIOAcBr) nih.gov | Mild reaction conditions, high efficiency, good for sterically hindered substrates nih.gov |
| Chromium-based catalysts | Electrochemical | Enhances efficiency and selectivity in electrochemical halogenation globalscientificjournal.com | Eco-friendly, precise control over reaction globalscientificjournal.com |
Advanced Synthetic Routes to this compound
Beyond traditional methods using molecular bromine, advanced synthetic strategies have been developed to improve the synthesis of halogenated phenols, including this compound. These routes often employ alternative halogenating agents and innovative catalytic systems to enhance efficiency, selectivity, and safety.
To circumvent the hazards and selectivity issues associated with molecular bromine, a variety of alternative brominating reagents have been developed. cambridgescholars.com N-Bromosuccinimide (NBS) is a widely used and milder alternative for the bromination of various organic compounds, including electron-rich aromatics like phenols. cambridgescholars.comnih.gov The reactivity of NBS can be tuned by the choice of solvent and the use of catalysts. nih.gov
Other advanced reagents include I(III)-based systems. For instance, the combination of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) with a chloride source like AlCl₃ has been shown to be effective for the ortho-chlorination of phenols, and similar principles can be applied to bromination. researchgate.net These hypervalent iodine reagents offer high reactivity and regioselectivity under mild, open-flask conditions. nih.govresearchgate.net Another approach involves the use of bromocyclohexadienones, which, in certain solvents, can provide high ortho:para ratios in phenol bromination. rsc.org
Visible-light photoredox catalysis has also emerged as a powerful tool for activating NBS. nih.gov Using an organic dye catalyst like erythrosine B, NBS can be activated to become a more potent electrophile, leading to rapid and clean bromination of arenes under very mild conditions. nih.gov This method has been successfully applied to the synthesis of 2-bromo-4-cyclohexylphenol. acs.org
The development of novel catalytic systems is crucial for advancing the synthesis of specifically substituted phenols. As mentioned, I(III)-based catalysts generated from inexpensive starting materials like PIDA and AlBr₃ provide an operationally simple and efficient route to brominated phenols. nih.gov The active brominating species can be prepared in situ or isolated, and it shows good stability. nih.gov
Photocatalysis offers a distinct approach. The use of an organic dye like erythrosine B under visible light irradiation can activate NBS for electrophilic aromatic bromination. nih.gov This system is notable for its mild conditions (room temperature, white light) and its ability to suppress side reactions, such as benzylic bromination. nih.gov The mechanism is thought to involve the photoexcited catalyst oxidizing NBS, thereby increasing the electrophilic character of the bromine atom. nih.gov
Electrochemical methods represent another frontier. The use of a chromium catalyst in the electrochemical halogenation of phenol provides a sustainable route to halogenated phenols, minimizing waste and avoiding harsh reagents. globalscientificjournal.com
Alternative Halogenation Reagents and Protocols
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is fundamental to controlling the outcome of the synthesis of this compound. The formation of this compound proceeds via electrophilic aromatic substitution, a well-studied class of reactions.
The bromination of phenols is a classic example of electrophilic aromatic substitution. khanacademy.orgyoutube.com The hydroxyl group of the phenol is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. khanacademy.orgyoutube.com This makes the ring highly susceptible to attack by an electrophile like bromine.
The mechanism generally involves the following steps:
Generation of the Electrophile: In the presence of a polar solvent or a Lewis acid catalyst, the bromine molecule becomes polarized or forms a more reactive complex, enhancing its electrophilic character (Br⁺ character). khanacademy.orgmt.com
Electrophilic Attack: The electron-rich aromatic ring of 4-cyclohexylphenol attacks the electrophilic bromine atom. This attack occurs preferentially at the ortho positions due to the directing effect of the hydroxyl group and the steric hindrance of the para-positioned cyclohexyl group. This step leads to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.
Aromatization: A base (which can be the solvent or the counter-ion of the catalyst) removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring. khanacademy.orgyoutube.com
Kinetic studies on the bromination of various phenols in acetic acid have shown that the reaction can follow second or third-order kinetics depending on the concentration of the reactants. asianpubs.org This suggests complex mechanisms where the solvent or an additional molecule of bromine may be involved in the rate-determining step. asianpubs.org
Furthermore, research on the bromination of phenols in aqueous solution has provided evidence for general base catalysis. cdnsciencepub.com This suggests that the deprotonation of the phenolic hydroxyl group can occur concurrently with the electrophilic attack by bromine, avoiding the formation of a protonated cyclohexadienone intermediate. cdnsciencepub.com This concerted mechanism highlights the intricate role of the reaction medium and catalysts in influencing the reaction pathway. cdnsciencepub.com
Kinetic Studies and Reaction Rate Analysis
Kinetic studies on substituted phenols, including cyclohexylphenols, are often conducted in the context of their antioxidant properties, specifically their ability to react with and neutralize free radicals. The reaction rate constant (k) for the interaction between a phenolic compound and a stable free radical, such as the cumylperoxide radical, provides a quantitative measure of this reactivity. These studies help to understand how the electronic and steric properties of the substituents on the phenol ring influence its reaction rate.
Research has shown that the nature of the alkyl substituents at the ortho positions (C2 and C6) significantly impacts the reactivity. For instance, studies comparing 2,6-dicyclohexyl-substituted phenols with their 2,6-di-tert-butyl-substituted counterparts reveal substantial differences in their reaction rate constants with peroxide radicals. sibran.ru The data indicates that 2,6-dicyclohexylphenols are considerably more reactive in this context. sibran.ru
| Phenolic Compound | Substituents | k (L·mol⁻¹·s⁻¹) x 10⁻⁴ |
|---|---|---|
| Compound 1 | 2,6-dicyclohexyl, 4-(3-butylthiopropyl) | 18.8 |
| Compound 2 | 2,6-dicyclohexyl, 4-(3-dodecylthiopropyl) | 18.8 |
| Compound 13 (Analogue) | 2,6-dicyclohexyl, 4-methyl (2,6-dicyclohexyl-p-cresol) | 20.0 |
| Compound 14 (Analogue) | 2,6-di-tert-butyl, 4-methyl (BHT/Ionol) | 3.0 |
| Compound CO-3 (Analogue) | 2,6-di-tert-butyl, 4-(3-dodecylthiopropyl) | 2.4 |
The data demonstrates that the 2,6-dicyclohexyl substituted phenols (compounds 1, 2, and 13) exhibit reaction rate constants that are 6.7 to 8.3 times higher than their sterically similar di-tert-butyl analogues (compounds 14 and CO-3). sibran.ru This suggests that the cyclohexyl groups, while bulky, allow for a more favorable interaction with free radicals compared to the tert-butyl groups in this specific reaction, highlighting the nuanced role of steric effects on reaction kinetics.
Side Reactions and Byproduct Formation in Bromination of Cyclohexylphenols
The bromination of 4-cyclohexylphenol, while directed towards the synthesis of the 2,6-dibromo derivative, can be accompanied by several side reactions leading to the formation of various byproducts. The extent of these side reactions depends heavily on the reaction conditions, including the choice of brominating agent, solvent, temperature, and stoichiometry.
Incomplete and Over-Bromination: The primary side products are often the result of incomplete or excessive bromination. If less than two equivalents of the brominating agent are used or if the reaction is stopped prematurely, significant amounts of 2-bromo-4-cyclohexylphenol (the mono-brominated product) will be present in the final mixture. nih.gov Conversely, the phenol ring is highly activated by the hydroxyl group, and using excess bromine or harsh conditions can lead to polysubstitution. atamankimya.com This can result in the formation of 2,4,6-tribromophenol (B41969) , where the cyclohexyl group at the para-position is cleaved and replaced by a bromine atom.
Benzylic Bromination: Another potential side reaction involves the cyclohexyl ring itself. The C-H bonds at the benzylic position (the carbon of the cyclohexyl ring attached to the phenol) can be susceptible to radical substitution. Under conditions that favor free-radical mechanisms, such as exposure to UV light, benzylic bromination can occur, leading to impurities where a bromine atom is attached to the cyclohexyl ring instead of the aromatic ring. nih.gov The development of specific synthetic methods, like the use of visible-light photoredox catalysis with NBS, is partly aimed at preventing such unwanted light-promoted radical pathways and favoring the desired electrophilic aromatic substitution. acs.org
Formation of Isomers and Related Compounds: The synthesis of the 4-cyclohexylphenol precursor itself can introduce impurities that may lead to byproducts in the subsequent bromination step. The acid-catalyzed alkylation of phenol with cyclohexene or cyclohexanol can produce a mixture of isomers, including 2-cyclohexylphenol . unive.itresearchgate.net If this isomeric impurity is not removed, it will also undergo bromination, yielding brominated derivatives of 2-cyclohexylphenol. Furthermore, side reactions during the alkylation step, such as the formation of di-cyclohexyl phenols , can also lead to a more complex product mixture after bromination. unive.it
| Byproduct/Side Reaction Type | Description | Contributing Factors |
|---|---|---|
| Incomplete Bromination | Formation of 2-bromo-4-cyclohexylphenol. nih.gov | Insufficient amount of brominating agent; short reaction time. |
| Over-Bromination / Cleavage | Formation of 2,4,6-tribromophenol via ipso-substitution of the cyclohexyl group. | Excess brominating agent; harsh reaction conditions (e.g., high temperature). atamankimya.com |
| Benzylic Bromination | Substitution of hydrogen with bromine on the cyclohexyl ring. nih.gov | Conditions promoting free-radical pathways (e.g., UV light). acs.org |
| Isomeric Byproducts | Bromination of isomeric precursors like 2-cyclohexylphenol. unive.itresearchgate.net | Presence of impurities from the synthesis of the 4-cyclohexylphenol starting material. |
Chemical Transformations and Derivative Synthesis of 2,6 Dibromo 4 Cyclohexylphenol
Functional Group Interconversions of the Hydroxyl Group
The phenolic hydroxyl group is a primary site for functionalization. Standard reactions for phenols, such as etherification and esterification, can be applied to 2,6-Dibromo-4-cyclohexylphenol to modify its properties and create new intermediates.
Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. While the bulky ortho-bromo substituents may sterically hinder the approach of very large alkylating agents, the reaction is generally feasible for producing a range of alkyl and aryl ethers. For instance, related compounds like 4-cyclohexylphenol (B75765) can be reacted with alkyl halides to form ethers.
Esterification: Esters can be synthesized through reaction with carboxylic acids or their more reactive derivatives. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is one possible route. However, more common and higher-yielding methods involve the use of acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) catalyst system is also highly effective for ester formation from carboxylic acids and alcohols under mild conditions. orgsyn.org
The following table summarizes common reagents for these transformations.
| Transformation | Reagent(s) | Product Type |
| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkyl Ether |
| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester |
| Esterification | Carboxylic Anhydride (e.g., (CH₃CO)₂O), Catalyst | Ester |
| Esterification | Carboxylic acid, DCC, DMAP | Ester |
Nucleophilic Substitution Reactions at Brominated Positions
Direct nucleophilic aromatic substitution (SₙAr) of the bromine atoms on this compound is challenging and not commonly reported. The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org In this compound, the hydroxyl group is electron-donating, which deactivates the ring toward nucleophilic attack.
Furthermore, the two bromine atoms are sterically hindered by each other and the adjacent cyclohexyl group at the para position. For these electronic and steric reasons, displacing the bromine atoms with nucleophiles like amines or alkoxides would require harsh reaction conditions (high temperatures and pressures) or specialized catalytic systems, such as copper-catalyzed Ullmann-type reactions. While some brominated phenols can undergo substitution, the specific substrate this compound is not an ideal candidate for this transformation pathway.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
The bromine atoms at the 2- and 6-positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These methods are among the most powerful tools in modern organic synthesis. cem.com
The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is highly effective for this substrate. libretexts.org Research has shown that sterically hindered dibromophenols can undergo double Suzuki-Miyaura coupling to form complex triphenolic products. acs.org By carefully selecting the catalyst, ligands, and reaction conditions, either mono- or di-arylation can be achieved. The reactivity order for halides in these couplings is typically I > Br > Cl. nih.gov For 2,6-dibrominated substrates, the first coupling occurs readily, while the second may require more forcing conditions due to increased steric hindrance.
Table of Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example(s) |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, PPh₃, Buchwald-type phosphines |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
| Solvent | Toluene, Dioxane, DMF, Water mixtures |
An enantioselective variant has been used to create axially chiral biphenols from dibromophenols with high enantiomeric excess. acs.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnumberanalytics.com This reaction typically uses a palladium catalyst and a base. The reaction mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. libretexts.org This strategy can be used to introduce vinyl groups onto the phenolic ring at the 2- and/or 6-positions.
Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with the aryl bromide. wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. While organotin reagents are toxic, the reaction is robust. libretexts.org The reactivity of aryl halides in Stille coupling follows the general trend I > Br > OTf > Cl, making the C-Br bonds of this compound suitable reaction sites. nih.gov The efficiency of Stille couplings with aryl bromides can be significantly enhanced by using copper(I) salts (like CuI) and fluoride (B91410) sources (like CsF) as additives. organic-chemistry.org
Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a primary method for synthesizing arylalkynes. The reaction of 2,6-dibromophenol (B46663) with terminal alkynes in a one-pot Sonogashira coupling-cyclization sequence has been reported. However, the yield was noted to be low (27%), a result attributed to the steric hindrance at the ortho positions, which inhibits the reaction. rsc.org This finding highlights a key challenge in the functionalization of this sterically congested scaffold.
Buchwald-Hartwig Amination: While not a C-C bond formation reaction, the Buchwald-Hartwig amination is a crucial palladium-catalyzed cross-coupling method for forming carbon-nitrogen bonds. organic-chemistry.org It couples aryl halides with primary or secondary amines to produce N-aryl products. orgsyn.org This reaction could be applied to this compound to synthesize mono- or di-aminated derivatives, which are valuable structures in medicinal chemistry and materials science. Various catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to facilitate the amination of even challenging aryl halides. orgsyn.orgresearchgate.net
Heck and Stille Coupling Strategies
Modification of the Cyclohexyl Moiety
The cyclohexyl ring offers another site for chemical transformation, distinct from the aromatic core.
Dehydrogenation: The aliphatic cyclohexyl ring can be aromatized to a phenyl group through catalytic dehydrogenation. Studies have shown that cyclohexylphenols can be converted to the corresponding hydroxybiphenyls over palladium catalysts at elevated temperatures. researchgate.net This transformation effectively converts this compound into 2,6-Dibromo-[1,1'-biphenyl]-4-ol. Another study on the hydrodeoxygenation of 4-cyclohexylphenol using an iridium-on-niobia catalyst showed that at 300 °C, the major product was cyclohexylbenzene, indicating that under certain conditions, the hydroxyl group can be removed while the cyclohexyl ring is retained or aromatized. nih.gov
Biocatalytic Dehydrogenation: Enzymatic methods can also modify the cyclohexyl ring. The enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH) from Pseudomonas putida has been shown to act on 4-cyclohexylphenol. nih.gov The enzyme catalyzes a dehydrogenation reaction to form 4-(1-cyclohexen-1-yl)phenol as the major product. nih.gov This biocatalytic approach offers a route to introduce unsaturation into the cyclohexyl ring under mild conditions.
Synthesis of Polymeric and Oligomeric Derivatives Incorporating this compound Units
The general mechanism for the oxidative polymerization of 2,6-disubstituted phenols involves the oxidation of the phenol to a phenoxy radical. googleapis.com This radical can then undergo C-O coupling to form the desired poly(phenylene oxide) or C-C coupling, which can lead to the formation of diphenoquinone (B1195943) byproducts. mdpi.com The choice of substituents on the phenol ring, the catalyst system, and the reaction conditions all play a crucial role in directing the polymerization towards the desired polymeric product and influencing its final properties, such as molecular weight and degree of branching.
For instance, the oxidative coupling of 2,6-dimethylphenol (B121312) is a classic example that yields poly(2,6-dimethyl-1,4-phenylene oxide), a commercially significant engineering thermoplastic. mdpi.com Research on other substituted phenols, such as those with bulky groups, has also been conducted to explore the impact of steric hindrance on the polymerization process and polymer properties.
In the context of this compound, the presence of two bromine atoms at the ortho positions and a bulky cyclohexyl group at the para position would be expected to significantly influence its polymerization behavior. The bulky substituents may affect the approach of the monomer to the catalytic center and the subsequent coupling of the resulting radicals.
While specific experimental data for the polymerization of this compound is not available, a hypothetical synthesis could be envisioned based on established methods for similar phenols. Oxidative coupling polymerization would be the most probable route.
Hypothetical Polymerization Data for Poly(this compound)
The following table presents a hypothetical set of experimental data for the synthesis of poly(this compound), based on typical conditions used for the polymerization of other 2,6-disubstituted phenols. This data is illustrative and intended to represent the type of information that would be generated in a research setting.
| Entry | Monomer | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Resulting Polymer |
| 1 | This compound | CuBr/N,N-Dimethylbutylamine (DMBA) | Toluene | 60 | 4 | Poly(2,6-dibromo-4-cyclohexylphenylene oxide) |
| 2 | This compound | Manganese(II) chloride/Benzylamine | Chlorobenzene | 80 | 6 | Poly(2,6-dibromo-4-cyclohexylphenylene oxide) |
| 3 | This compound | Lead dioxide (PbO₂) | Nitrobenzene | 100 | 3 | Branched poly(2,6-dibromo-4-cyclohexylphenylene oxide) |
Further research would be necessary to determine the actual outcomes of these reactions, including the molecular weight of the resulting polymers, their thermal properties (such as glass transition temperature and thermal stability), and the extent of any side reactions. Techniques such as gel permeation chromatography (GPC), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR) spectroscopy would be essential for the characterization of these polymeric derivatives. mdpi.com
Theoretical and Computational Chemistry of 2,6 Dibromo 4 Cyclohexylphenol
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the molecular and electronic properties of compounds like 2,6-dibromo-4-cyclohexylphenol. nih.govresearchgate.net Methods such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311G++(d,p)) are frequently used for halogenated phenols to provide a balance between computational cost and accuracy. nih.govnih.gov
Conformational Analysis and Stability
The three-dimensional structure of this compound is defined by the relative orientations of its constituent parts: the phenol (B47542) ring, the hydroxyl group, the two bromine atoms, and the cyclohexyl group. The cyclohexyl substituent can adopt either an axial or an equatorial position relative to the phenol ring. For monosubstituted cyclohexanes, the equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial steric strain. libretexts.org Therefore, the equatorial conformer of this compound is expected to be the global minimum energy structure.
Further conformational flexibility arises from the rotation around the C-C bond connecting the cyclohexyl and phenyl rings, and the rotation of the C-O bond of the hydroxyl group. DFT calculations would be employed to perform a potential energy surface scan for these rotations to identify all stable conformers and the transition states connecting them. unibas.it The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.
Illustrative Table of Conformational Analysis Results This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this molecule are not available.
| Conformer | Cyclohexyl Position | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| I | Equatorial | 0.00 | ~99.9 |
| II | Axial | 4.50 | ~0.1 |
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its chemical reactivity. Quantum chemical calculations can determine a range of global and local reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies lower reactivity. mdpi.com These fundamental energies allow for the calculation of important descriptors such as ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such descriptors are vital for predicting how the molecule will interact with other chemical species, for instance, identifying whether it will act as a nucleophile or an electrophile in a reaction. mdpi.com For halogenated phenols, the presence of bromine atoms significantly influences the electronic properties through inductive and resonance effects. nih.gov
Illustrative Table of Calculated Electronic Properties This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not available.
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.95 eV | Electron-donating ability |
| ELUMO | -0.85 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 6.10 eV | Chemical stability and reactivity |
| Electronegativity (χ) | 3.90 eV | Global electron-attracting tendency |
| Chemical Hardness (η) | 3.05 eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.49 eV | Propensity to accept electrons |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for modeling potential reaction pathways of this compound. researchgate.net This is particularly useful for understanding its degradation, metabolism, or participation in chemical synthesis. For example, modeling its reaction with hydroxyl radicals is important for assessing its environmental fate.
The process involves identifying the reactants and products and then using computational methods to map the potential energy surface that connects them. This allows for the location of transition states (TS), which are the energy maxima along the reaction coordinate. rsc.org By calculating the energy barrier (activation energy) associated with each transition state, the feasibility and rate of different reaction pathways can be compared. researchgate.net For phenolic compounds, common reactions to model include electrophilic aromatic substitution, oxidation, and reactions at the hydroxyl group. rsc.org The influence of the bulky bromine and cyclohexyl substituents on the regioselectivity of these reactions would be a key focus of such a study.
Spectroscopic Property Prediction (e.g., NMR, IR) for Structural Elucidation
Computational methods can predict spectroscopic data with a high degree of accuracy, serving as a powerful aid in experimental structural elucidation. tandfonline.com
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. longdom.org These predicted shifts, when compared to experimental spectra, can confirm the proposed structure and help assign specific signals to each nucleus in the molecule. modgraph.co.uk
Similarly, the vibrational frequencies and intensities of an Infrared (IR) spectrum can be calculated. longdom.org These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch of the phenol group, C-Br stretches, and various vibrations of the aromatic and cyclohexyl rings. researchgate.net Discrepancies between calculated and experimental spectra can often be reconciled by considering solvent effects or the presence of intermolecular interactions like hydrogen bonding. modgraph.co.uk
Illustrative Table of Predicted vs. Experimental Spectroscopic Data This table presents hypothetical data for illustrative purposes. Experimental values would be required for comparison.
| Spectroscopy | Feature | Predicted Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹H NMR | OH proton (δ, ppm) | 5.8 | 5.9 |
| ¹³C NMR | C-OH carbon (δ, ppm) | 152.1 | 151.8 |
| IR | O-H stretch (cm⁻¹) | 3550 | 3545 |
| IR | C-Br stretch (cm⁻¹) | 680 | 685 |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies
QSAR and QSPR studies establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. tandfonline.comresearchgate.net These models are invaluable for predicting the behavior of new or untested chemicals.
Development of Predictive Models for Chemical Behavior
To develop a QSAR/QSPR model for a class of compounds including this compound, a dataset of related halogenated phenols with known experimental data (e.g., toxicity, receptor binding affinity, or environmental persistence) would be compiled. nih.govacs.org For each compound in the series, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (like HOMO/LUMO energies), steric (related to molecular size and shape), or thermodynamic (like solvation energy). scholarsresearchlibrary.com
Statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest) are then used to build a model that correlates a subset of these descriptors with the observed activity or property. mdpi.commdpi.com A robust model, once validated, could then be used to predict the activity of this compound, providing crucial information for risk assessment and guiding further experimental work. nih.gov For halogenated phenols, descriptors related to molecular size, hydrogen-bonding capacity, and electronic reactivity have been shown to be important in predicting their biological interactions. nih.gov
Application of Molecular Descriptors in Predicting Compound Properties
Molecular descriptors are numerical values that encode significant information about the chemical structure of a molecule. researchgate.net These descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate the structure of a compound with its biological activity or physical properties, respectively. researchgate.netnih.gov
The development of robust QSAR models relies on the careful selection of relevant molecular descriptors. sci-hub.st These descriptors can be categorized into various classes, including constitutional, geometric, topological, and quantum-chemical, with some describing the 2D structure and others the 3D conformation of the molecule. biorxiv.org For instance, in studies predicting the toxicity of phenols, descriptors such as the logarithm of the 1-octanol/water partition coefficient (logP), which indicates the hydrophobic nature of a molecule, have been shown to be of high importance. sci-hub.stut.ac.ir Other descriptors like 3D-MoRSE (3D Molecule Representation of Structures based on Electron Diffraction) and connectivity indices also play a role in these predictive models. nih.gov
The process of building these models often involves calculating a large number of descriptors and then using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to select the most pertinent ones and construct the predictive relationship. nih.govsci-hub.stbiorxiv.orgut.ac.ir The predictive power of these models is then rigorously validated using both internal and external datasets. sci-hub.st
Below is a table showcasing various molecular descriptors that are typically calculated for compounds like this compound to predict their properties.
Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Category | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. |
| Topological | Connectivity Indices (e.g., Xt) | Describes the branching and connectivity of atoms within the molecule. nih.gov |
| Geometric | 3D-MoRSE Descriptors (e.g., Mor23u) | Derived from simulated infrared spectra, providing 3D structural information. nih.gov |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the compound. sci-hub.st |
| Quantum-Chemical | Dipole Moment | Indicates the polarity of the molecule. |
Molecular Quantum Similarity Measures in QSAR Applications
Molecular Quantum Similarity Measures (MQSM) offer a powerful approach in QSAR studies by quantifying the similarity between molecules based on their electron density functions. tdx.catscienceopen.com This method is founded on the principle that molecules with similar quantum-chemical properties are likely to exhibit similar biological activities or other properties. cimne.com
The core of MQSM lies in the comparison of molecular electron densities, which are fundamental properties determining all other molecular characteristics. tdx.catcimne.com By calculating the degree of similarity between the electron density of a target compound and those of a set of reference compounds with known activities, it is possible to predict the activity of the target. cimne.com This quantum-chemical information can be used to develop robust QSAR models. scienceopen.com
Different techniques have been developed within the framework of MQSM, including the use of Bond Critical Points (BCPs) as defined by the Atoms in Molecules (AIM) theory. cimne.com This approach uses properties of the electron density at these critical points as variables in QSAR models, providing a detailed and chemically intuitive link between the electronic structure and the observed activity. cimne.com
The application of MQSM has been shown to be effective in various areas, including the prediction of toxicity and other biological activities. tdx.cat It is a valuable tool in computer-aided molecular design, aiding in the identification of promising new compounds. tdx.cat
Table 2: Key Concepts in Molecular Quantum Similarity Measures (MQSM)
| Concept | Description | Relevance in QSAR |
|---|---|---|
| Electron Density | A fundamental quantum mechanical property that describes the probability of finding an electron at any given point in a molecule. cimne.com | Forms the basis for comparing and quantifying the similarity between molecules. tdx.cat |
| Similarity Principle | The assertion that molecules with a high degree of similarity in their quantum properties will exhibit similar physical, chemical, and biological properties. tdx.cat | Provides the theoretical foundation for using MQSM in predictive modeling. |
| Quantum Similarity Index | A numerical value that quantifies the degree of similarity between the electron densities of two molecules. | Used as a descriptor in QSAR equations to correlate with biological activity. |
| Molecular Alignment | The process of superimposing molecules in 3D space to maximize their similarity, a crucial step for many 3D-QSAR and MQSM studies. tdx.cat | Ensures a consistent frame of reference for comparing molecular properties. |
Molecular Docking and Interaction Studies with Macromolecules (Excluding Biological Effects)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can elucidate how this compound might interact with the binding site of a macromolecule, such as a protein or enzyme, without considering the subsequent biological or physiological response. tdx.cattdx.cat
These studies provide detailed insights into the non-covalent interactions that stabilize the ligand-macromolecule complex. nih.gov Key interactions often include:
Hydrogen Bonds: Formed between the phenolic hydroxyl group of the compound and suitable donor/acceptor residues in the macromolecule's binding pocket. evitachem.com
Halogen Bonds: The bromine atoms on the phenol ring can act as halogen bond donors, interacting with nucleophilic sites on the macromolecule. evitachem.com
Hydrophobic Interactions: The cyclohexyl group and the aromatic ring contribute to hydrophobic interactions with nonpolar regions of the binding site.
π-π Interactions: The aromatic ring of the phenol can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov
The results of molecular docking are often visualized to analyze the binding mode and the specific interactions. The strength of the binding is typically estimated by a scoring function, which provides a numerical value (e.g., docking score or binding energy) that can be used to rank different compounds or binding poses. nih.gov These theoretical interaction studies are crucial for understanding the structural basis of molecular recognition and can guide the design of new molecules with desired binding properties. nih.gov
Table 3: Potential Interactions of this compound in a Macromolecular Binding Site
| Type of Interaction | Involving Group on Phenol | Potential Interacting Partner on Macromolecule |
|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH) group | Amino acid residues with donor/acceptor capabilities (e.g., Serine, Threonine, Aspartate, Glutamate) |
| Halogen Bond | Bromine (-Br) atoms | Electron-rich atoms like oxygen or nitrogen in the backbone or side chains of amino acids. |
| Hydrophobic Interaction | Cyclohexyl ring, Phenyl ring | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine, Alanine) |
| π-π Stacking | Phenyl ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
Environmental Behavior and Fate of 2,6 Dibromo 4 Cyclohexylphenol
Occurrence and Distribution in Environmental Matrices
Detection in Aquatic Ecosystems (Surface Water, Sediment)
There are no specific monitoring studies that report the concentration of 2,6-Dibromo-4-cyclohexylphenol in aquatic environments. However, other brominated phenols of anthropogenic origin, such as 2,4-dibromophenol (B41371) (2,4-DBP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP), are frequently detected in surface water and sediment. nih.gov The major brominated flame retardant Tetrabromobisphenol A (TBBPA) is also a pervasive contaminant in both abiotic and biotic aquatic matrices. informaticsjournals.co.in The presence of these related compounds suggests that, if released into the environment, this compound could also be found in aquatic systems.
Interestingly, some bromophenols are known to have natural origins. Simple brominated phenols, including 2,4-DBP and 2,6-dibromophenol (B46663) (2,6-DBP), have been identified as natural metabolites produced by marine invertebrates, contributing to their presence in pristine marine habitats. who.int Upon release into water, more complex BPs like pentabromophenol (B1679275) are expected to adsorb to suspended solids and sediment, while less brominated phenols tend to remain in the water phase. who.int
Table 1: Environmental Occurrence of Selected Brominated Phenols (Analogues)
| Compound | Environmental Matrix | Finding | Reference |
|---|---|---|---|
| 2,4-Dibromophenol (2,4-DBP) | Air, Surface Water, Sediment, Soil | Frequently detected anthropogenic contaminant. Also occurs naturally in marine environments. | nih.gov, who.int |
| 2,6-Dibromophenol (2,6-DBP) | Marine Ecosystems | Natural metabolite from marine organisms. | who.int |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Air, Surface Water, Sediment, Soil, Drinking Water | Commonly detected anthropogenic contaminant. | nih.gov, who.int |
Presence in Terrestrial Environments (Soil)
Specific data on the detection of this compound in soil is currently unavailable. Nevertheless, other widely used brominated phenols have been identified in terrestrial ecosystems. nih.gov It is predicted that if released into soil, brominated phenols will generally exhibit low mobility and tend to persist in this compartment. who.int This suggests that soil could be a potential sink for this compound.
Atmospheric Presence and Transport
Direct measurements of atmospheric this compound have not been reported. The atmospheric behavior of brominated phenols is influenced by their vapor pressure. For related compounds like 2,4,6-TBP, it is estimated that they will exist in both vapor and particulate forms in the atmosphere. who.int The vapor-phase compounds are subject to degradation through reactions with photochemically produced hydroxyl radicals. who.int The estimated atmospheric half-life varies with the degree of bromination, from approximately 13 hours for 4-bromophenol (B116583) to over 20 days for 2,4,6-TBP. who.int Particulate-phase BPs are removed from the atmosphere via wet and dry deposition. who.int
Environmental Transformation Pathways
The transformation of this compound in the environment can be predicted to occur through both biological and non-biological processes, based on studies of similar halogenated phenols.
Biodegradation and Microbial Transformation Processes
There are no studies that specifically address the biodegradation of this compound. In general, brominated phenols are considered to be not readily biodegradable and can persist in the environment. who.int
However, the microbial degradation of other halogenated phenols is well-documented, indicating that pathways for the breakdown of such compounds exist in nature.
Bacterial Degradation: Various bacterial strains have been shown to degrade halogenated aromatics. For instance, Cupriavidus sp. can utilize 2,6-dibromo-4-nitrophenol (B181593) as its sole source of carbon and nitrogen. researchgate.net Similarly, strains of Planococcus and Bacillus have been isolated that can degrade 2,4,6-trichlorophenol. nih.gov The degradation of chloroanilines and 2,4-dichlorophenoxyacetic acid (2,4-D) by diverse bacteria is also extensively studied, often involving oxidative dehalogenation via monooxygenase or dioxygenase enzymes. nih.govresearchgate.net
Transformation of Precursors: The flame retardant TBBPA undergoes transformation in the environment, primarily through debromination (the removal of bromine atoms) and β-scission (the cleavage of a carbon-carbon bond). nih.gov These processes lead to the formation of numerous metabolites, including simpler compounds like 2,6-dibromophenol. nih.gov
Enzymatic Dimerization: Bromoperoxidase enzymes, found in some marine organisms, can catalyze the dimerization of bromophenols, leading to the formation of hydroxylated polybrominated diphenyl ethers (HO-PBDEs), another class of environmental contaminants. acs.org
Abiotic Degradation Mechanisms
Non-biological processes, particularly those driven by sunlight, are expected to play a role in the transformation of this compound.
Photodegradation: Ultraviolet (UV) radiation from sunlight is a known driver for the degradation of brominated phenols in aqueous environments. acs.org This photolysis can lead to debromination. acs.org The process can be complex and is influenced by other components in the water, such as dissolved organic matter, which can act as photosensitizers and enhance the photochemical bromination of phenols. mdpi.com
Atmospheric Reactions: In the atmosphere, the primary abiotic degradation pathway for vapor-phase BPs is the reaction with hydroxyl radicals (•OH). who.int
Formation of Other Pollutants: Abiotic transformation does not always lead to detoxification. The exposure of brominated phenols to factors like UV irradiation can result in their conversion to more toxic and persistent compounds, such as polybrominated dioxins. nih.gov Furthermore, abiotic reactions in soil, such as those involving ferric iron or Fenton-like reactions, have been shown to cause the bromination of soil organic matter, indicating that complex abiotic transformations involving bromine are possible in terrestrial systems. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,4,6-tribromophenol |
| 2,4-dibromophenol |
| This compound |
| 2,6-dibromophenol |
| 2,6-dibromo-4-nitrophenol |
| 4,6-Dinitro-o-cyclohexyl phenol (B47542) |
| 4-bromophenol |
| Aniline |
| Bacillus pumilus |
| Catechol |
| Pentabromophenol |
| Phenol |
| Planococcus rifietoensis |
Photodegradation under UV Irradiation
Adsorption and Mobility in Soil and Sediment Systems
The adsorption and mobility of this compound in soil and sediment are critical factors in determining its environmental distribution. Brominated phenols, in general, are expected to adsorb to soil and sediment, with their mobility decreasing as the degree of bromination increases. who.int This means that compounds with more bromine atoms are more likely to remain bound to soil and sediment particles and are less likely to move into the water phase. who.intscbt.com
The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent to which a chemical will be adsorbed by soil or sediment. A higher Koc value indicates a greater tendency for adsorption and lower mobility. For 3-bromophenol, an estimated Koc value of 640 suggests low mobility in soil. echemi.com The log Kow (octanol-water partition coefficient) is often used to estimate the bioaccumulation potential and can also provide an indication of a compound's hydrophobicity and tendency to adsorb to organic matter in soil and sediment. Log Kow values for bromophenols generally increase with increasing bromination. who.int This trend suggests that this compound, with two bromine atoms and a cyclohexyl group, would have a significant potential for adsorption.
The pKa of a phenolic compound also influences its mobility. At environmental pH values above their pKa, phenols will exist partially in their anionic form, which generally does not adsorb as strongly to soil organic carbon and clay as the neutral form. echemi.comccme.ca However, for many hydrophobic organic compounds, the interaction of the neutral form with the sorbent is the dominant process. echemi.com
Table 2: Predicted Environmental Partitioning and Mobility of Brominated Phenols
| Compound Property | Trend/Observation | Implication for this compound | Reference |
| Degree of Bromination | Increased bromination leads to decreased mobility. | Likely to have low mobility in soil. | who.intscbt.com |
| Koc Value | Estimated at 640 for 3-bromophenol, indicating low mobility. | Expected to have a relatively high Koc value and thus low mobility. | echemi.com |
| Log Kow | Increases with increasing bromination. | Expected to have a high log Kow, indicating a tendency to adsorb to organic matter. | who.int |
| pKa | Dissociation to anionic form can increase mobility. | The presence of the cyclohexyl group will increase hydrophobicity, likely leading to strong adsorption despite potential dissociation. | echemi.comccme.ca |
Bioaccumulation and Biotransformation in Non-Human Biota (Excluding Toxic Effects)
The potential for this compound to accumulate in living organisms (bioaccumulation) and be chemically altered by them (biotransformation) is a key aspect of its environmental fate.
The bioaccumulation potential of brominated phenols generally increases with the degree of bromination, which corresponds to higher log Kow values. who.intscbt.com Predicted bioconcentration factors (BCFs) for 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol are 20, 24, and 120, respectively. scbt.com Measured BCF values for 2,4,6-TBP in fish have been reported in the range of 83 to 513. scbt.com These findings suggest that brominated phenols can accumulate in aquatic organisms. Given its structure, this compound is also expected to have a potential for bioaccumulation.
Biotransformation of brominated phenols has been observed in various microorganisms. Some bacteria can utilize brominated phenols as a source of carbon and energy. For example, Ochrobactrum sp. strain TB01 can degrade 2,4,6-TBP through sequential reductive debromination, with 2,6-dibromophenol (2,6-DBP) being one of the metabolic intermediates. tandfonline.com This suggests that microorganisms in the environment may be capable of degrading this compound. The metabolism of tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant, has been shown to produce various less brominated compounds, including 2,6-dibromophenol. nih.gov
Studies with marine organisms have shown that they can metabolize brominated phenols. tandfonline.com For instance, sponge-associated bacteria have been found to consume 2,4,6-TBP. tandfonline.com The biotransformation of halogenated phenols by soil fungi, such as Penicillium frequentans, has also been documented, where the initial step is the oxidation to corresponding halocatechols. nih.gov
Table 3: Bioaccumulation and Biotransformation of Brominated Phenols
| Process | Finding | Relevance to this compound | Reference |
| Bioaccumulation | BCF increases with the degree of bromination. | Expected to have a moderate to high bioaccumulation potential. | who.intscbt.com |
| Biotransformation (Bacteria) | Ochrobactrum sp. degrades 2,4,6-TBP via 2,6-DBP. | Suggests a potential for microbial degradation in the environment. | tandfonline.com |
| Biotransformation (Fungi) | Penicillium frequentans metabolizes halogenated phenols to halocatechols. | Indicates another potential pathway for microbial breakdown. | nih.gov |
| Metabolism of TBBPA | Produces 2,6-dibromophenol as a metabolite. | Highlights a potential formation pathway for similar compounds in organisms. | nih.gov |
Modeling Environmental Transport and Persistence
Environmental fate models are valuable tools for predicting the transport and persistence of chemicals like this compound. These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its distribution and half-life in different environmental compartments such as air, water, soil, and sediment.
Quantitative Structure-Activity Relationship (QSAR) models are frequently used to estimate the environmental fate properties of chemicals when experimental data are lacking. nih.gov For instance, QSARs can be used to predict soil sorption coefficients and biodegradation rates based on molecular structure. nih.gov For substituted phenolic compounds, models have been developed to predict their persistence in the atmosphere by calculating reaction rates with hydroxyl radicals. mdpi.com
While specific modeling studies for this compound were not identified in the search results, the principles and models applied to other halogenated and substituted phenols provide a framework for how its environmental transport and persistence could be evaluated. Key inputs for such models would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water partition coefficient (Koc), as well as its degradation rates from processes like photodegradation and biodegradation.
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating the target compound from complex mixtures and quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds in environmental samples. The process involves separating compounds in a gas chromatograph before they are detected and identified by a mass spectrometer. GC-MS is frequently used for the analysis of various environmental contaminants, including phenols and brominated compounds. chrom-china.comunit.no
In the context of environmental monitoring, GC-MS can be employed to detect trace levels of 2,6-Dibromo-4-cyclohexylphenol in matrices such as water, soil, and sediment. The sample preparation would typically involve an extraction step, such as solid-phase extraction (SPE), to isolate and concentrate the analyte before instrumental analysis. chrom-china.com The GC separates the compound based on its boiling point and interaction with the capillary column, while the MS provides a unique mass spectrum that serves as a molecular fingerprint, allowing for definitive identification and quantification. sfei.orgresearchgate.net
Table 1: Illustrative GC-MS Parameters for Analysis of this compound
| Parameter | Value/Description | Purpose |
| GC Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | Separation of semi-volatile organic compounds based on boiling point. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level detection. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Oven Program | Initial temp 100°C, ramp at 4°C/min to 280°C, hold for 15 min | Optimized temperature gradient to separate the target analyte from other compounds in the sample. sfei.org |
| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns for library matching. sfei.org |
| MS Scan Mode | Full Spectrum Scan and/or Selected Ion Monitoring (SIM) | Full scan for identification of unknown compounds; SIM for enhanced sensitivity and quantification of the target analyte. |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. It is particularly well-suited for assessing the purity of synthesized chemical products. aksci.com For this compound, a reversed-phase HPLC method would typically be used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
During purity assessment, a sample of the synthesized compound is analyzed to detect and quantify any impurities, such as starting materials, by-products, or degradation products. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram is used to calculate its purity, often expressed as a percentage. aksci.com
Table 2: Typical HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for separation of non-polar to moderately polar compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | A common solvent system for reversed-phase chromatography, allowing for fine-tuning of separation. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and reasonable run times. |
| Detector | UV-Vis Detector (e.g., at 280 nm) | Phenolic compounds exhibit strong UV absorbance, making this a sensitive detection method. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Monitoring
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed molecular structure of an organic compound. Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the NMR spectra would confirm the presence and connectivity of the phenolic, aromatic, and cyclohexyl moieties. Based on data from structurally similar compounds, the expected chemical shifts can be predicted. nih.govchemicalbook.com
¹H NMR: The spectrum would be expected to show a singlet for the two equivalent aromatic protons, a signal for the phenolic hydroxyl proton, and a set of multiplets for the protons of the cyclohexyl group. nih.gov
¹³C NMR: The spectrum would show distinct signals for the different carbon atoms, including the bromine-substituted aromatic carbons, the cyclohexyl-substituted aromatic carbon, the hydroxyl-bearing carbon, and the unique carbons of the cyclohexyl ring.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.3 | Singlet (s) | 2 x Aromatic C-H (H-3, H-5) |
| ¹H | ~5.9 | Broad Singlet (br s) | 1 x Phenolic O-H |
| ¹H | ~2.5 | Multiplet (m) | 1 x Cyclohexyl C-H (methine) |
| ¹H | ~1.2-1.9 | Multiplets (m) | 10 x Cyclohexyl C-H (methylene) |
| ¹³C | ~150 | Singlet | C-1 (C-OH) |
| ¹³C | ~115 | Singlet | C-2, C-6 (C-Br) |
| ¹³C | ~135 | Singlet | C-4 (C-cyclohexyl) |
| ¹³C | ~130 | Singlet | C-3, C-5 (C-H) |
| ¹³C | ~44 | Singlet | Cyclohexyl C-1' |
| ¹³C | ~34 | Singlet | Cyclohexyl C-2', C-6' |
| ¹³C | ~27 | Singlet | Cyclohexyl C-3', C-5' |
| ¹³C | ~26 | Singlet | Cyclohexyl C-4' |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the hydroxyl (O-H), aromatic C-H, and aliphatic C-H bonds. The region between 500 and 1500 cm⁻¹ is known as the fingerprint region and contains complex absorptions characteristic of the molecule as a whole. specac.comlibretexts.org
Table 4: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 3550 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic Ring |
| 2850 - 3000 | Strong | C-H Stretch | Cyclohexyl Group |
| 1550 - 1600 | Medium | C=C Stretch | Aromatic Ring |
| 1450 - 1470 | Medium | C-H Bend | Cyclohexyl Group |
| 1150 - 1250 | Strong | C-O Stretch | Phenol (B47542) |
| 550 - 750 | Strong | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the most notable feature in the mass spectrum would be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic triplet of peaks (M, M+2, M+4) for the molecular ion in an approximate intensity ratio of 1:2:1.
Electron impact (EI) ionization often causes the molecule to fragment in a predictable manner. Analysis of these fragments helps to confirm the structure. Likely fragmentation pathways for this compound would include the loss of a bromine atom, cleavage of the cyclohexyl group, or loss of the entire C₆H₁₁ side chain. nih.gov
Table 5: Predicted Mass Spectrometry Data for this compound (C₁₂H₁₄Br₂O)
| m/z (mass-to-charge) | Interpretation | Significance |
| 332 / 334 / 336 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peaks, confirming the molecular weight and the presence of two bromine atoms. |
| 253 / 255 | [M - Br]⁺ | Loss of one bromine atom. |
| 251 | [M - C₆H₁₁]⁺ | Loss of the cyclohexyl group, indicating a cyclohexylphenol structure. |
| 172 | [M - Br₂]⁺ | Loss of both bromine atoms. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation fragment. |
Infrared (IR) Spectroscopy for Functional Group Analysis
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding a compound's physical and chemical properties. X-ray crystallography is a powerful analytical technique that provides definitive information about the crystal structure. researchgate.net While, to date, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly available literature, the crystal structure of the closely related compound, 2,6-dibromophenol (B46663), has been successfully determined and offers valuable insights. researchgate.netresearchgate.net
The analysis of 2,6-dibromophenol revealed that it crystallizes in the orthorhombic crystal system, within the P2₁2₁2₁ space group. researchgate.net This structural determination allows for a detailed examination of bond lengths, bond angles, and intermolecular interactions. In the crystal lattice of 2,6-dibromophenol, the molecules are organized through a combination of hydrogen bonds and halogen bonds. researchgate.netresearchgate.net The phenolic hydroxyl group participates in O-H···O hydrogen bonding, while Br···Br interactions also play a significant role in the crystal packing. researchgate.net
The introduction of a cyclohexyl group at the 4-position of the phenol ring, as in this compound, would be expected to have a significant impact on the crystal packing. The bulky and non-polar nature of the cyclohexyl substituent would likely disrupt the packing arrangement observed in 2,6-dibromophenol, potentially leading to a different crystal system and space group. The steric hindrance introduced by the cyclohexyl group could influence the intermolecular interactions, possibly favoring different hydrogen and halogen bonding networks. Further research involving the synthesis of high-quality single crystals of this compound is necessary to elucidate its precise solid-state structure.
| Crystallographic Data for 2,6-Dibromophenol | |
| Parameter | Value |
| Chemical Formula | C₆H₄Br₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Br-C Bond Lengths | ~1.883(7) Å and 1.893(7) Å |
| Key Intermolecular Interactions | O-H···O Hydrogen Bonds, Br···Br Halogen Bonds |
Data sourced from a study on the interplay of hydrogen and halogen bonding in 2,6-dihalogenated phenols. researchgate.net
Development of Novel Sensor Technologies for Environmental Monitoring
The detection of persistent organic pollutants (POPs), such as halogenated phenols, in the environment is of paramount importance due to their potential toxicity and persistence. mdpi.comnih.gov While specific sensors for this compound are not yet described, recent advancements in sensor technology for related compounds offer a clear pathway for the development of targeted detection methods. jpi-oceans.eufrontiersin.org These technologies primarily fall into two categories: electrochemical sensors and optical sensors.
Electrochemical Sensors:
Electrochemical sensors have emerged as a promising tool for the detection of organic pollutants due to their high sensitivity, portability, and potential for real-time monitoring. frontiersin.orgscielo.org.mx For brominated phenols, electrochemical methods often involve the reductive cleavage of the carbon-bromine bond. scielo.org.mx
A particularly innovative approach is the use of Molecularly Imprinted Polymers (MIPs) as recognition elements in electrochemical sensors. jpi-oceans.eufrontiersin.org MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional groups to a template molecule. jpi-oceans.eu For the detection of this compound, an MIP could be synthesized using the target molecule as the template. This would create a highly selective sensor capable of distinguishing it from other phenolic compounds. For instance, an electrochemical sensor for the brominated flame retardant tetrabromobisphenol A (TBBPA) was developed using a nanocomposite of reduced graphene oxide and silver nanodendrites combined with an MIP, achieving a very low limit of detection (LOD) of 0.015 nM. frontiersin.org
Optical Sensors:
Optical sensors provide another powerful platform for environmental monitoring, offering advantages such as simplicity, rapid response, and the potential for remote sensing. mdpi.comnih.govresearchgate.net Fluorescence-based sensors are particularly common for the detection of aromatic pollutants. mdpi.com
The development of optical biosensors, which integrate a biological recognition element with an optical transducer, is a significant area of research. google.comcdnsciencepub.com For halogenated organic compounds, enzymes such as dehalogenases can be immobilized on a sensor surface. google.com The enzymatic reaction with the target analyte can induce a change in pH or other optical properties that can be measured. google.com While challenges such as enzyme stability exist, these biosensors hold promise for sensitive and specific detection.
The table below summarizes the performance of various novel sensor technologies for the detection of related brominated and persistent organic pollutants, highlighting the potential for adaptation to this compound.
| Sensor Technology | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |
| Electrochemical Sensor with MIP | Tetrabromobisphenol A (TBBPA) | Differential Pulse Voltammetry | 0.015 nM | frontiersin.org |
| Amperometric Biosensor | Low-brominated diphenyl ethers | Enzyme Inhibition (Glucose Oxidase) | 0.14 µM | frontiersin.org |
| Lab-on-Chip with Electrochemical MIP | Persistent Organic Pollutants (POPs) | Electrochemistry | - | jpi-oceans.eu |
| Optical Biosensor | Halogenated Organic Compounds | Enzymatic reaction (Dehalogenase) | - | google.com |
The continued development of these advanced sensor technologies, particularly those incorporating highly selective recognition elements like MIPs and specific enzymes, will be crucial for the effective environmental monitoring of this compound and other emerging contaminants.
Applications in Materials Science and Industrial Chemistry Excluding Prohibited Elements
Role as an Intermediate in Specialty Chemical Synthesis
The structure of 2,6-Dibromo-4-cyclohexylphenol makes it a valuable precursor for the synthesis of more complex specialty chemicals. The hydroxyl group provides a reactive site for etherification, esterification, and other condensation reactions, while the bromine and cyclohexyl groups can be used to tailor the physical and chemical properties of the final product.
Precursor for UV Absorbers
Phenolic compounds are foundational in the synthesis of high-performance ultraviolet (UV) absorbers, which are critical additives for protecting materials from photodegradation. Classes of UV absorbers like phenolic benzotriazoles are synthesized through a multi-step process that often begins with a substituted phenol (B47542). atamankimya.com The general synthesis involves diazotization of an o-nitroaniline, followed by an azo coupling reaction with a phenol derivative. The resulting azo intermediate is then reductively cyclized to form the benzotriazole (B28993) ring.
In this context, this compound can serve as the key phenol derivative. Its hydroxyl group allows it to couple with the diazonium salt, and the resulting structure can be converted into a benzotriazole. The bromine atoms and the bulky cyclohexyl group on the phenol ring can enhance the thermal stability and compatibility of the final UV absorber with the polymer matrix it is designed to protect. Furthermore, the phenolic moiety is crucial for the energy dissipation mechanism in many UV absorbers. atamankimya.com By modifying the hydroxyl group of this compound, for instance by reacting it with acryloyl chloride, a reactive UV absorber can be created that can be chemically grafted onto polymer backbones, enhancing its permanence. researchgate.net
Component in Antioxidant Synthesis
Sterically hindered phenols are a cornerstone of antioxidant technology. The principle relies on bulky substituents at the ortho positions (2 and 6) of the phenolic ring, which stabilize the phenoxyl radical formed when the antioxidant scavenges a free radical, thus terminating oxidative chain reactions. nih.gov The efficacy of these antioxidants is influenced by the nature of the groups at the ortho and para positions. nih.gov
This compound fits the structural motif of a sterically hindered phenol, with the two bromine atoms providing steric bulk around the hydroxyl group. This structure makes it a candidate for direct use or as an intermediate for more complex antioxidants. For example, monomeric phenols like 2,6-disubstituted phenols can be catalytically reacted to form dimeric derivatives with potentially enhanced antioxidant and radical scavenging activities. nih.govtandfonline.com The core structure can also be integrated into larger molecules; for instance, by reacting 3,5-disubstituted 4-hydroxybenzoic acid with other compounds to create new antioxidants that combine the phenol's radical-scavenging ability with other functionalities. mdpi.com
Potential in Polymer Science and Plastic Additives (e.g., Polycarbonates)
In polymer science, substituted phenols are used as monomers, chain terminators (capping agents), and property-modifying additives. This compound has potential in these roles, particularly in high-performance polymers like polycarbonates.
Brominated bisphenols, such as Tetrabromobisphenol A (TBBPA), are widely used as reactive monomers in the production of flame-retardant polycarbonates and epoxy resins. europa.eu Similarly, this compound could be used as a comonomer. Its single hydroxyl group would allow it to function as a chain-capping agent, controlling the molecular weight of the polymer during polycondensation. The incorporation of the bulky cyclohexyl and bromine-laden phenyl group at the end of a polymer chain can modify the final properties of the material, such as its thermal stability, melt flow, and flame retardancy. Patents related to polycarbonate production frequently list a wide array of substituted phenols, including brominated and cyclohexyl-containing variants, as suitable monomers or modifiers. epo.orggoogleapis.comjustia.com
| Application Area | Function | Key Structural Features | Relevant Derivative Examples |
|---|---|---|---|
| UV Absorbers | Precursor | Reactive -OH group for coupling; Br and cyclohexyl groups for stability | Benzotriazole-based UV stabilizers atamankimya.com |
| Antioxidants | Intermediate | Steric hindrance from 2,6-dibromo substitution | Dimeric phenols, Heterocycle-linked phenols nih.govnih.gov |
| Polymer Additives | Monomer / Capping Agent | -OH for polymerization; Cyclohexyl/Br for property modification | Copolycarbonates, end-capped polyesters epo.orggoogleapis.com |
| Flame Retardants | Intermediate / Additive | High bromine content | Phosphorylated derivatives, additives for polyolefins specialchem.commst.dk |
| Functional Materials | Building Block | Entire brominated cyclohexylphenol moiety | Substituted phthalocyanines, liquid crystals |
Research into Flame Retardant Applications (Focus on Chemical Modification and Efficacy, not safety)
Brominated flame retardants (BFRs) are a major class of chemicals added to materials to inhibit or delay combustion. europa.eu Their primary mechanism of action involves the release of bromine radicals at high temperatures, which interfere with the gas-phase radical chain reactions of a fire. mst.dk The effectiveness of a BFR is often related to its bromine content and its ability to release bromine at the appropriate temperature.
Exploration in Agrochemical Intermediates (Focus on Chemical Synthesis, not use)
Substituted phenols and their derivatives are common structural motifs in a wide range of agrochemicals, including herbicides and fungicides. researchgate.net The synthesis of these complex active ingredients often relies on versatile intermediates that can be modified through various chemical reactions. 4-Cyclohexylphenol (B75765), a related compound, is noted for its use as an additive in fuels and in the synthesis of herbicides and pesticides.
This compound offers multiple reaction sites for synthetic elaboration. The hydroxyl group can be converted into an ether or ester, and the brominated aromatic ring is susceptible to nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic handles allow for the construction of more complex molecular architectures, making it a potentially valuable building block for the discovery and development of new agrochemical compounds. Its role would be as a starting material in a synthetic pathway, with its structure being incorporated into a larger, biologically active molecule. evitachem.com
Development of Functional Materials Incorporating Brominated Cyclohexylphenol Moieties
The unique combination of a bulky, aliphatic cyclohexyl group and electron-withdrawing bromine atoms on a phenolic ring makes the this compound moiety a candidate for incorporation into advanced functional materials. These materials derive their properties from their specific molecular structure and intermolecular organization.
For example, substituted phenols are used in the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with applications in dyes, catalysts, and chemical sensors. By reacting a substituted phthalonitrile (B49051) precursor with a phenol like 4-cyclohexylphenol, researchers can synthesize octasubstituted phthalocyanine (B1677752) complexes. The properties of these complexes, such as their solubility and spectral characteristics, can be fine-tuned by the nature of the peripheral substituents. The cyclohexyl and bromo groups of this compound would influence the electronic properties and molecular packing of such materials. Another area of exploration is in liquid crystals and conjugated polymers, where moieties like 4-cyclohexylphenol have been incorporated to influence the material's mesophase and chiroptical properties. nii.ac.jp
Future Research Directions and Emerging Trends
Sustainable Synthetic Approaches for Brominated Phenols
The traditional synthesis of brominated phenols often involves hazardous reagents and produces significant waste, prompting the development of more environmentally friendly methods. nii.ac.jpresearchgate.net Future research is increasingly focused on "green" chemistry principles to synthesize compounds like 2,6-Dibromo-4-cyclohexylphenol.
One promising trend is the use of milder and more selective brominating agents. For instance, N-bromosuccinimide (NBS) is a practical, low-cost, and relatively stable alternative to molecular bromine. nih.gov The development of methods that utilize NBS in conjunction with visible-light photoredox catalysis, employing organic dyes like erythrosine B, represents a significant step towards greener synthesis. nih.govacs.org This approach can drastically reduce reaction times and proceed under ambient conditions, minimizing energy consumption and by-product formation. nih.govacs.org
Another avenue of sustainable synthesis involves the use of oxidants like hydrogen peroxide or oxone in combination with bromide salts, which allows for the in-situ generation of the active brominating species. nii.ac.jpresearchgate.net This avoids the direct handling of corrosive and toxic molecular halogens. nii.ac.jp Furthermore, enzymatic halogenation, utilizing haloperoxidases or newly discovered copper-dependent halogenases, offers a highly selective and environmentally benign route to producing brominated phenols. nih.govucla.edu While not yet specifically applied to this compound, the extension of these enzymatic methods to its precursor, 4-cyclohexylphenol (B75765), is a logical and anticipated development.
The synthesis of the precursor, 4-cyclohexylphenol, is also a target for green chemistry. One-pot synthesis methods using tandem catalytic systems, such as RANEY® Nickel and hierarchical Beta zeolite, are being explored to produce cyclohexylphenols from phenol (B47542) and isopropyl alcohol with high selectivity and conversion rates.
Table 1: Comparison of Traditional vs. Sustainable Bromination Methods
| Feature | Traditional Bromination | Sustainable Bromination Approaches |
| Bromine Source | Molecular Bromine (Br₂) | N-bromosuccinimide (NBS), KBr |
| Catalyst/Activator | Lewis acids, strong acids | Visible-light photocatalysts (e.g., erythrosine B), enzymes (halogenases), oxidants (H₂O₂) |
| Solvents | Often chlorinated solvents | Acetonitrile (B52724), water, or solvent-free conditions |
| By-products | Corrosive HBr, excess reagents | Succinimide, water, inorganic salts |
| Reaction Conditions | Often harsh (high temp/pressure) | Mild (ambient temperature and pressure) |
Advanced Computational Studies for Property Prediction and Design
Computational chemistry is becoming an indispensable tool in chemical research, offering insights that can guide experimental work and accelerate the discovery of new molecules with desired properties. For brominated phenols like this compound, advanced computational studies, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are key emerging trends.
DFT calculations are being employed to study the molecular structures and properties of the entire series of bromophenols. nih.gov These studies reveal how factors like intramolecular hydrogen bonding and the steric and inductive effects of bromine substituents influence molecular geometry, bond lengths, and vibrational frequencies. nih.gov Such fundamental understanding is crucial for predicting the reactivity and physical properties of this compound and its potential derivatives. DFT investigations also provide mechanistic insights into antioxidant and pro-oxidant activities, which are critical for designing new functional molecules. researchgate.net
QSAR models are powerful tools for predicting the biological and toxicological properties of chemicals based on their molecular structure, thereby reducing the need for extensive animal testing. nih.gov These models are being developed to predict the toxicity of phenols to various organisms and to assess their potential as endocrine disruptors. nih.govut.ac.ir By inputting molecular descriptors for this compound into these models, its potential environmental and health impacts can be estimated. For instance, global QSAR models are being developed for phenols that cover multiple mechanisms of toxic action. nih.gov The application of such models can help in the early-stage hazard assessment of new derivatives of this compound.
Molecular docking simulations are another computational technique being used to investigate the interaction of brominated phenols with biological targets, such as receptors and enzymes. ecronicon.net For example, studies have explored the binding affinity of halogenated bisphenols to receptors like Peroxisome Proliferator-Activated Receptor-α (PPARα), providing insights into their potential endocrine-disrupting activities. ecronicon.net
Investigation of Novel Derivatives with Tunable Chemical Properties
The functionalization of the this compound scaffold opens up possibilities for creating novel derivatives with a wide range of tunable chemical and physical properties. Research in this area is focused on leveraging the reactive sites of the molecule—the hydroxyl group and the aromatic ring—for further chemical transformations.
One area of interest is the use of this compound as a building block in polymer chemistry. The bromine atoms can serve as reactive handles for cross-coupling reactions, allowing for the incorporation of this unit into polymer backbones. This could lead to the development of new polymers with enhanced flame retardancy, thermal stability, or specific optical properties. For example, related brominated compounds are used to synthesize polymers with low dielectric constants and reduced water absorption, properties that are highly desirable in the electronics industry.
The synthesis of complex molecular architectures is also an emerging trend. A patent has described the synthesis of 2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol, a larger molecule that combines two brominated phenol units via a cyclohexyl bridge. google.com Such derivatives could find applications as stabilizers or functional additives in various materials.
Furthermore, the hydroxyl group can be etherified to create a range of new compounds. For instance, the reaction of 4-cyclohexylphenol with 1,10-dibromodecane (B1670030) produces 1-(10-bromodecyloxy)-4-cyclohexylbenzene, a precursor for more complex molecules used in materials science, such as those for blue electroluminescence. nii.ac.jp Similar transformations with this compound could yield derivatives with interesting liquid crystalline or photophysical properties.
Integration of this compound into Multi-component Systems
The incorporation of this compound into multi-component systems such as co-crystals, composites, and polymers is an emerging area with the potential to unlock new functionalities and applications. This integration allows for the modulation of the compound's properties through non-covalent interactions or covalent bonding within a larger matrix.
In the realm of materials science, this compound can be considered a monomer for the synthesis of specialty polymers. The presence of the two bromine atoms makes it a suitable candidate for polycondensation or cross-coupling polymerization reactions, leading to the formation of aromatic polymers. The bulky cyclohexyl group and the bromine atoms would likely impart properties such as high thermal stability, flame retardancy, and a high refractive index to the resulting polymers. For example, related structures like 2,2′-methylene-bis-(4-methyl-6-cyclohexylphenol) are used as alkylidene-bisphenols in various applications. google.com
The formation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, is another promising direction. By co-crystallizing this compound with other organic molecules, it may be possible to fine-tune properties such as solubility, melting point, and bioavailability for potential pharmaceutical or agrochemical applications.
Furthermore, the oxidative coupling of phenols can lead to the formation of dimeric and polymeric products. Studies on the oxidation of bromophenols have shown that they can form products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). Understanding and controlling these reactions could allow for the deliberate synthesis of such multi-component systems with potentially useful biological or material properties.
Addressing Challenges in Environmental Remediation and Monitoring of Brominated Phenols
The persistence and potential toxicity of brominated phenols in the environment necessitate the development of effective remediation and monitoring strategies. Future research in this area is focused on creating more sensitive analytical methods and more efficient degradation technologies.
A significant challenge in monitoring compounds like this compound is their presence at very low concentrations in complex environmental matrices such as water, soil, and biological tissues. chrom-china.com The development of advanced analytical methods with high sensitivity and selectivity is crucial. This includes the optimization of sample preparation techniques, such as solid-phase extraction (SPE), and the use of sophisticated analytical instrumentation like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). chrom-china.com The development of new SPE adsorbents, including molecularly imprinted polymers (MIPs), is a key trend aimed at improving the selective extraction of brominated phenols from environmental samples. chrom-china.com
Regarding remediation, research is moving towards technologies that can completely mineralize brominated phenols into harmless substances. Advanced oxidation processes (AOPs) are a major focus. For instance, studies on the degradation of 2,6-dibromophenol (B46663) using dielectric barrier discharge microplasma have shown efficient decomposition into bromide ions and inorganic carbon. smolecule.com This technology, which utilizes radical, nucleophilic, and electrophilic reactions, offers a promising approach for the treatment of water contaminated with brominated phenols. smolecule.com
Bioremediation, using microorganisms that can degrade brominated phenols, is another sustainable approach being investigated. Identifying and engineering microbes with enhanced capabilities for dehalogenation and aromatic ring cleavage is a key research goal. The study of the environmental fate of these compounds, including their potential to form more toxic polymeric products during water treatment processes, is also critical for developing effective risk assessment and management strategies.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2,6-Dibromo-4-cyclohexylphenol, and how can purity be optimized?
- Answer : The compound can be synthesized via bromination of 4-cyclohexylphenol using bromine in acetic acid under controlled temperature (0–5°C). Purification is achieved through recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity validation requires HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted precursors or positional isomers. For reproducibility, stoichiometric ratios and reaction times must be rigorously documented .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer :
- Spectroscopy : ¹H/¹³C NMR (CDCl₃ solvent) identifies substitution patterns and cyclohexyl group conformation. FT-IR confirms hydroxyl and C-Br bonds (stretching at ~560 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves molecular geometry and intermolecular interactions. Mercury software aids in visualizing packing motifs and hydrogen-bonding networks .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use Arrhenius equation to extrapolate shelf-life. For light sensitivity, expose samples to UV-Vis radiation and track photodegradation products .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
- Answer : Discrepancies (e.g., NMR suggesting rotational freedom vs. crystallography showing rigid cyclohexyl groups) require method triangulation:
Perform variable-temperature NMR to assess dynamic behavior.
Use DFT calculations (B3LYP/6-31G*) to model conformers and compare with experimental data.
Validate via powder XRD to rule out polymorphic differences.
Document inconsistencies in crystallographic disorder parameters (Mercury’s void analysis) and refine models iteratively .
Q. What experimental designs are optimal for studying halogen-bonding interactions in this compound?
- Answer :
- Cocrystallization : Screen with Lewis bases (e.g., pyridine derivatives) to map halogen-bond donor strength.
- Thermal Analysis : DSC/TGA quantifies interaction energies.
- Computational : AIM (Atoms in Molecules) analysis via Gaussian09 identifies bond critical points.
Compare results with Cambridge Structural Database (CSD) entries using ConQuest to identify novel interaction motifs .
Q. How can metabolomic approaches elucidate the compound’s biochemical interactions?
- Answer :
- In vitro assays : Incubate with liver microsomes (CYP450 isoforms) and analyze metabolites via LC-QTOF-MS.
- Network Pharmacology : Use STRING or KEGG databases to predict protein targets linked to bromophenol toxicity.
- Proteomics : SILAC labeling identifies differential protein expression in exposed cell lines.
Cross-reference with PubChem bioactivity data for mechanistic hypotheses .
Q. What strategies ensure reproducibility in catalytic applications of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
